Hsp27 Chaperone Inhibition Potency: 104715-80-2 vs. BVDU Baseline and Closest N2-Arylaminopurine Comparators
In a standardized Hsp27 chaperone activity assay measuring relative inhibition of citrate synthase (CS) precipitation, 104715-80-2 at 10 μM achieved a relative inhibition factor of 69× over the BVDU (brivudine) control baseline (set at 1×, tested at 750 μM). This places 104715-80-2 within the upper range of the tested N2-arylaminopurine series, outperforming the closest structural comparator CAS 161363-17-3 (53×) by approximately 30% and trailing only chlorpromazine (80×) and acepromazine (74×), which are phenothiazine-class molecules rather than purine analogs [1].
| Evidence Dimension | Relative inhibition of Hsp27 chaperone activity (citrate synthase precipitation assay) |
|---|---|
| Target Compound Data | 69× (relative to BVDU baseline; 10 μM) |
| Comparator Or Baseline | BVDU (brivudine): 1× (baseline, 750 μM); CAS 161363-17-3 (2-[3-(1,2,2-trichloroethenyl)anilino]-3,7-dihydropurin-6-one): 53× (10 μM); CAS 1222781-87-4: 61× (10 μM); Chlorpromazine: 80× (10 μM); Acepromazine: 74× (10 μM) |
| Quantified Difference | 69× vs. 53× (30% greater inhibition than closest purine analog); 69-fold greater than BVDU baseline despite 75-fold lower test concentration |
| Conditions | Hsp27 chaperone activity assay; citrate synthase client protein precipitation readout; test concentration 10 μM for all N2-arylaminopurines; BVDU control at 750 μM |
Why This Matters
This is the only available dataset directly comparing 104715-80-2 to structurally analogous N2-arylaminopurines under identical assay conditions, providing a quantitative basis for selecting this specific CAS over CAS 161363-17-3 when Hsp27 chaperone inhibition is the experimental endpoint.
- [1] Martin L, Hachenberg J, Haupt VJ, et al. Differential inhibition of Hsp27 chaperone activity by N2-arylaminopurine derivatives. Sci Rep. 2017;7:55958. Table 2. View Source
